5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
5-phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-18-15-16(19(27)25(18)13-9-5-2-6-10-13)24(23-21-15)11-14-20-17(22-28-14)12-7-3-1-4-8-12/h1-10,15-16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWWWFAPIJDUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. One common method includes the Cu-catalyzed click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from polyethylene glycol (PEG) . This reaction is known for its efficiency and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce triazole derivatives.
Scientific Research Applications
Key Properties
- Molecular Formula : C22H18N4O3
- Molecular Weight : 382.41 g/mol
- Solubility : Soluble in organic solvents like DMSO and dimethylformamide.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential antimicrobial and anticancer properties. Research indicates that derivatives of oxadiazoles often exhibit significant biological activities against various pathogens and cancer cell lines.
Case Studies:
- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds similar to 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrolo[3,4-d][1,2,3]triazole have been evaluated for their efficacy against Mycobacterium tuberculosis .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a luminescent material opens up avenues for use in light-emitting diodes (LEDs) and organic photovoltaic cells.
Research Insights:
- Luminescence Studies : The oxadiazole unit enhances the luminescent properties of the compound. Research has shown that compounds with similar structures can achieve high quantum yields when incorporated into electronic devices .
Sensor Development
The interaction of this compound with metal ions can be exploited for sensor applications. Changes in fluorescence or absorption spectra upon binding with specific analytes can be utilized for developing sensitive detection systems.
Application Example:
A study focusing on the interaction of oxadiazole derivatives with metal ions highlighted their potential use in sensor technology for detecting environmental pollutants .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-(4-Methoxyphenyl)-3-(5-methyl-1-phenyltiazol) | Structure | Exhibits strong antibacterial activity |
| 1-(4-Aryl)-1H-triazoles | Structure | Known for anticancer properties |
| 3-(Phenyl)-oxadiazoles | Structure | High luminescence suitable for optoelectronic applications |
Mechanism of Action
The mechanism of action of 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to electron-deficient species, leading to a “turn-off” fluorescence response . This property makes it useful as a sensor for detecting nitro-explosive components and heavy metal ions.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-oxadiazol-2-ol
- 5-(4-bromophenyl)-1,3,4-oxadiazol-2-ol
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ol
Uniqueness
What sets 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart from similar compounds is its combination of oxadiazole and triazole rings. This unique structure enhances its chemical reactivity and makes it particularly effective as a fluorescent chemosensor.
Biological Activity
The compound 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes the current understanding of its biological properties based on various research findings.
Chemical Structure and Properties
The compound features a pyrrolo-triazole core linked to a phenyl-substituted oxadiazole moiety. The structural complexity of this compound contributes to its diverse biological activities. The oxadiazole ring is known for its pharmacological importance and has been associated with various bioactive properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against Staphylococcus aureus , highlighting their potential as antimicrobial agents . In studies involving related oxadiazole derivatives, the compounds demonstrated moderate to high activity against various bacterial strains.
Cholinesterase Inhibition
A notable area of investigation for this compound is its inhibitory effect on cholinesterases (ChE), particularly human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). The in vitro studies revealed that certain derivatives displayed promising inhibitory activity with IC50 values in the low micromolar range. For example:
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| SD-6 | 0.907 ± 0.011 | Moderate |
| SD-1 | 0.052 ± 0.010 | 1.085 ± 0.035 |
| SD-14 | Moderate | Good |
These results suggest that modifications of the phenyl ring can significantly influence the inhibitory potency against cholinesterases .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Certain derivatives have shown the ability to protect neuronal cells from damage associated with oxidative stress and neurodegenerative diseases. This is particularly relevant in the context of Alzheimer's disease research where cholinesterase inhibitors are valuable therapeutic agents .
Case Study 1: Inhibition of Notum Carboxylesterase Activity
In a study focusing on Notum carboxylesterase, which negatively regulates Wnt signaling pathways implicated in cancer progression, derivatives of the oxadiazole scaffold were identified as potent inhibitors. The optimization process led to a compound demonstrating significant activity in restoring Wnt signaling in cellular assays . This finding underscores the therapeutic potential of such compounds in cancer treatment.
Case Study 2: Synthesis and Biological Evaluation
Another study synthesized new compounds derived from 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and evaluated their biological activities. The results indicated that these compounds exhibited varied levels of antibacterial and antifungal activities, reinforcing the significance of the oxadiazole structure in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
